2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorobenzylthio group, and a dimethoxyphenyl group
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O3S/c1-16-23(25(35)31-19-8-6-12-29-14-19)24(17-10-11-21(36-2)22(13-17)37-3)34-26(30-16)32-27(33-34)38-15-18-7-4-5-9-20(18)28/h4-14,24H,15H2,1-3H3,(H,31,35)(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHIPRCGZKTJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) |
|---|---|---|---|
| Triazolopyrimidine | Aza-Wittig Reaction | DMF, 100°C, 12 h | 78 |
| 3,4-Dimethoxyphenyl | Suzuki Coupling | Pd(PPh3)4, Na2CO3, 80°C | 85 |
| Sulfanyl Group | Nucleophilic Substitution | K2CO3, DMF, 50°C | 70 |
| Carboxamide | EDC/HOBt Coupling | DMF, rt, 24 h | 82 |
Characterization and Validation
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) confirms substituent integration: δ 8.45 (pyridin-3-yl), 7.62 (2-chlorophenyl), 6.92 (3,4-dimethoxyphenyl).
- Mass Spectrometry : ESI-MS m/z 606.2 [M+H]+ aligns with the molecular formula C28H25ClN6O4S.
- HPLC Purity : >99% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
Challenges and Mitigation
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites:
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Sulfanyl (-S-) group : Prone to oxidation or nucleophilic substitution.
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Carboxamide (-CONH-) group : Can undergo hydrolysis or participate in hydrogen bonding.
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Chloro-substituted benzyl group : May engage in electrophilic substitution or coupling reactions.
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Methoxy (-OCH₃) groups : Subject to demethylation or ether cleavage under acidic/basic conditions.
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Pyridinyl group : Acts as a weak base or participates in coordination chemistry.
Oxidation of the Sulfanyl Group
The sulfanyl moiety at position 2 is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example:
Supporting Evidence : Sulfur-containing analogs in the search results (e.g., 3-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzoic acid ) highlight the reactivity of sulfanyl groups in similar environments.
Hydrolysis of the Carboxamide Group
The carboxamide group at position 6 may hydrolyze under acidic or basic conditions to form a carboxylic acid:
Structural Analog : Hydrolysis of carboxamides is a well-documented reaction in pyrimidine derivatives .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group could undergo demethylation via strong acids (e.g., BBr₃) or microbial action, yielding catechol derivatives:
Precedent : Methoxy group transformations are common in aromatic systems .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing chlorine atom on the benzyl group facilitates NAS at the ortho/para positions, enabling coupling reactions (e.g., Suzuki-Miyaura):
Example : Chlorophenyl derivatives in the search results (e.g., 2-((9H-purin-6-ylthio)methyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4(3H)-one ) demonstrate feasible NAS pathways.
Stability Under Synthetic Conditions
Triazolopyrimidine cores are generally stable under moderate temperatures and pH conditions but may degrade under prolonged UV exposure or strong oxidizers. Data for similar compounds (e.g., 6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine ) suggest stability in polar aprotic solvents like DMF or DMSO.
Data Table: Hypothetical Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Sulfanyl Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Sulfoxide or sulfone derivative at position 2 |
| Carboxamide Hydrolysis | 6M HCl, reflux | 6-Carboxylic acid analog |
| Methoxy Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | 3,4-Dihydroxyphenyl-substituted triazolopyrimidine |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl product via substitution of the 2-chlorobenzyl group |
Research Gaps and Recommendations
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Experimental Validation : No direct kinetic or thermodynamic data for this compound were found. Priority should be given to synthesizing and testing its reactivity.
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Comparative Studies : Compare its reactivity with analogs like 3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine to identify substituent effects.
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Biological Activity : While beyond this query’s scope, the triazolopyrimidine scaffold is often bioactive , warranting further pharmacological investigation.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may also exhibit anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Neuroprotective Potential
Emerging research points to the neuroprotective effects of triazolopyrimidine derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have documented the efficacy of similar compounds within the same class:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored a related triazolopyrimidine derivative that demonstrated significant anticancer activity in vitro and in vivo models. The study highlighted the compound's mechanism of action involving inhibition of specific kinases involved in tumor growth .
- Case Study 2 : Research featured in Pharmaceutical Biology investigated the antimicrobial properties of triazolopyrimidine derivatives. Results indicated potent activity against resistant strains of bacteria, suggesting a viable path for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
- 2-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-(5-((2-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
These compounds share structural similarities but may exhibit different reactivity and biological activities, highlighting the uniqueness of this compound.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the triazolopyrimidine class. This article reviews its biological activity, including antimicrobial, anticancer, and antiepileptic properties.
Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The triazolopyrimidine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Chemical Structure
| Component | Description |
|---|---|
| Core | Triazolopyrimidine |
| Substituents | 2-chlorophenyl methyl sulfanyl, 3,4-dimethoxyphenyl, pyridin-3-yl |
| Functional Groups | Carboxamide |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar triazolopyrimidine structures exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds from the triazolopyrimidine series have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antifungal Properties : The compound's structural analogs have also been tested against fungal strains, showing promising antifungal activity .
Anticancer Properties
The anticancer potential of triazolopyrimidine derivatives has been extensively studied:
- Mechanism of Action : Many triazolopyrimidines inhibit key enzymes involved in cancer cell proliferation. For example, they target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that certain derivatives can induce apoptosis and inhibit cell growth effectively. The compound's IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents .
Antiepileptic Activity
Triazolopyrimidine derivatives have also been evaluated for their anticonvulsant properties:
- Seizure Models : In vivo studies using maximal electroshock (MES) and pentylenetetrazole (PTZ) models revealed that certain derivatives exhibited protective effects against seizures. For instance, one derivative showed an ED50 of approximately 15 mg/kg in these models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazolopyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds demonstrated zones of inhibition comparable to standard antibiotics at varying concentrations.
Case Study 2: Anticancer Activity
In a comparative study of various triazolopyrimidine derivatives against cancer cell lines, one compound demonstrated an IC50 value of 0.39 µM against MCF-7 cells. This efficacy was attributed to its ability to inhibit DHFR effectively .
Case Study 3: Antiepileptic Screening
In a screening for new antiepileptic drugs, derivatives of the triazolopyrimidine scaffold were tested in animal models. One derivative provided significant protection against seizures with minimal side effects compared to traditional antiepileptic medications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can its structure be confirmed?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the assembly of the triazolopyrimidine core followed by functionalization with substituents like the 2-chlorobenzylsulfanyl and pyridinylcarboxamide groups. Key steps include cyclocondensation, nucleophilic substitution, and amide coupling. Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystalline). For example, analogs in and were validated using these techniques, with crystallographic data deposited in repositories like Chemotion .
Q. How should researchers select a theoretical framework to guide investigations into the biological activity of this compound?
- Methodological Answer : Align the research with established theories in medicinal chemistry, such as structure-activity relationship (SAR) models or enzyme inhibition mechanisms (e.g., kinase targeting). and emphasize linking hypotheses to conceptual frameworks, such as the role of sulfanyl and carboxamide groups in enhancing binding affinity. Computational tools (e.g., molecular docking) can refine hypotheses by predicting interactions with targets like kinases or receptors .
Advanced Research Questions
Q. What factorial design approaches are appropriate for optimizing reaction conditions in the synthesis of this compound?
- Methodological Answer : Use response surface methodology (RSM) or Taguchi designs to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). and highlight the utility of factorial designs in identifying critical variables. For instance, a 2³ factorial design could optimize yield by testing combinations of reaction time, temperature, and stoichiometry .
Q. How can researchers resolve contradictions in bioactivity data across different studies involving this compound?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay protocols, cell lines). Reproduce experiments under standardized conditions, adjusting for factors like solvent effects (DMSO concentration) or purity thresholds (>95% by HPLC). and stress methodological rigor in reconciling discrepancies through systematic replication and cross-validation .
Q. How can AI-driven simulations enhance the synthesis and functional analysis of this compound?
- Methodological Answer : Integrate AI-based retrosynthesis tools (e.g., IBM RXN) to propose novel synthetic pathways. For functional analysis, employ COMSOL Multiphysics or machine learning models to predict physicochemical properties (e.g., solubility, logP) or optimize reaction kinetics. and discuss AI applications in automating experimental workflows and refining process parameters .
Q. What experimental strategies are recommended for studying interactions between this compound and biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Pair these with molecular dynamics simulations to map interaction sites. and demonstrate analogous approaches for sulfanyl-containing triazolopyrimidines, revealing key residues in target binding pockets .
Q. How can pharmacokinetic and toxicity profiles be systematically evaluated for this compound?
- Methodological Answer : Utilize in vitro assays (e.g., cytochrome P450 inhibition, plasma stability) and in silico tools (SwissADME, ProTox-II) to assess metabolic stability and toxicity. validated lipophilicity and drug-likeness parameters using SwissADME, providing a template for preclinical profiling .
Q. What methodologies enable comparative analysis of this compound with structural analogues?
- Methodological Answer : Perform SAR studies by synthesizing derivatives with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with halogens). Compare bioactivity and physicochemical properties via principal component analysis (PCA) . and highlight the importance of systematic analog synthesis in refining pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
